Cas no 1270517-97-9 (1-(2-BROMO-6-FLUOROPHENYL)PROPAN-1-AMINE)

1-(2-Bromo-6-fluorophenyl)propan-1-amine is a halogenated aromatic amine with a propylamine side chain, offering versatile utility in synthetic organic chemistry. Its bromo and fluoro substituents enhance reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the primary amine group facilitates further functionalization. The electron-withdrawing effects of the halogens influence the compound's electronic properties, making it valuable for constructing complex pharmacophores or agrochemical intermediates. Its well-defined structure ensures consistent performance in nucleophilic substitution or reductive amination reactions. This compound is particularly useful in medicinal chemistry for developing bioactive molecules due to its balanced lipophilicity and potential for targeted modifications. Proper handling under inert conditions is recommended due to its amine functionality.
1-(2-BROMO-6-FLUOROPHENYL)PROPAN-1-AMINE structure
1270517-97-9 structure
商品名:1-(2-BROMO-6-FLUOROPHENYL)PROPAN-1-AMINE
CAS番号:1270517-97-9
MF:C9H11BrFN
メガワット:232.092745065689
CID:5582715
PubChem ID:112693353

1-(2-BROMO-6-FLUOROPHENYL)PROPAN-1-AMINE 化学的及び物理的性質

名前と識別子

    • 1-(2-BROMO-6-FLUOROPHENYL)PROPAN-1-AMINE
    • Benzenemethanamine, 2-bromo-α-ethyl-6-fluoro-
    • Y12854
    • DTXSID301254368
    • 1270517-97-9
    • Benzenemethanamine, 2-bromo-alpha-ethyl-6-fluoro-
    • インチ: 1S/C9H11BrFN/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8H,2,12H2,1H3
    • InChIKey: PEPLTTSJDZYFNY-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC=C(C=1C(CC)N)F

計算された属性

  • せいみつぶんしりょう: 231.00589g/mol
  • どういたいしつりょう: 231.00589g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 143
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

  • 密度みつど: 1.418±0.06 g/cm3(Predicted)
  • ふってん: 257.9±25.0 °C(Predicted)
  • 酸性度係数(pKa): 8.38±0.10(Predicted)

1-(2-BROMO-6-FLUOROPHENYL)PROPAN-1-AMINE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1843605-1g
1-(2-Bromo-6-fluorophenyl)propan-1-amine
1270517-97-9 98%
1g
¥7266.00 2024-08-09

1-(2-BROMO-6-FLUOROPHENYL)PROPAN-1-AMINE 関連文献

1-(2-BROMO-6-FLUOROPHENYL)PROPAN-1-AMINEに関する追加情報

1-(2-Bromo-6-Fluorophenyl)Propan-1-Amine: A Comprehensive Overview

The compound 1-(2-Bromo-6-Fluorophenyl)Propan-1-Amine, identified by the CAS No. 1270517-97-9, is a significant molecule in the field of organic chemistry and drug discovery. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The molecule consists of a propanamine backbone attached to a substituted phenyl ring, which introduces both electronic and steric effects that are critical for its reactivity and functionality.

Recent studies have highlighted the importance of substituted aromatic amines in medicinal chemistry, particularly in the design of bioactive molecules. The presence of bromine and fluorine substituents on the phenyl ring of this compound adds complexity to its electronic environment, making it a valuable substrate for further functionalization. These substituents also influence the compound's solubility, stability, and bioavailability, which are essential factors in drug development.

The synthesis of 1-(2-Bromo-6-Fluorophenyl)Propan-1-Amine typically involves multi-step reactions, including nucleophilic aromatic substitution and amine formation. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, leveraging advancements in catalytic methods and green chemistry principles. These efforts have not only improved the efficiency of synthesis but also reduced environmental impact, aligning with current sustainability goals in chemical research.

In terms of applications, this compound has shown promise in several areas. For instance, it has been investigated as a precursor for constructing bioactive heterocycles, which are integral to many pharmaceutical agents. Additionally, its ability to act as a chiral auxiliary or a building block in asymmetric synthesis has been explored, further expanding its utility in organic synthesis.

Recent research has also focused on the pharmacological properties of substituted aromatic amines, particularly their role as inhibitors or agonists in various biological pathways. Studies have demonstrated that this compound exhibits potential anti-inflammatory and antioxidant activities, making it a candidate for further exploration in therapeutic development.

The structural versatility of 1-(2-Bromo-6-Fluorophenyl)Propan-1-Amine allows for extensive modification, enabling researchers to tailor its properties for specific applications. For example, substituent variations can modulate its lipophilicity and hydrogen bonding capacity, which are crucial for optimizing drug-like behavior.

In conclusion, the compound CAS No. 1270517-97-9 represents a valuable addition to the arsenal of organic compounds used in scientific research. Its unique combination of substituents and functional groups positions it as a versatile building block with diverse applications across multiple disciplines. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing chemical science and medicine.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量